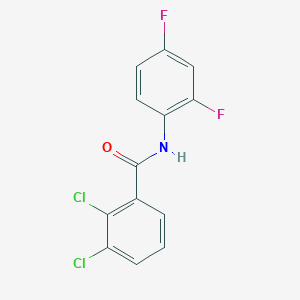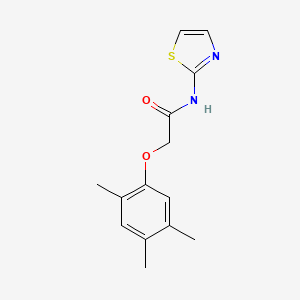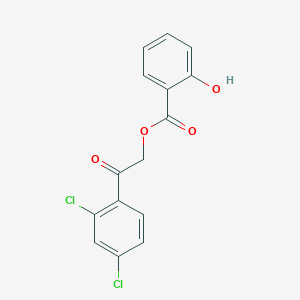
2,3-dichloro-N-(2,4-difluorophenyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,3-dichloro-N-(2,4-difluorophenyl)benzamide, also known as A-438079, is a selective antagonist of the P2X7 receptor. This compound has gained attention in scientific research due to its potential therapeutic applications in various diseases such as neuropathic pain, inflammation, and cancer.
作用機序
2,3-dichloro-N-(2,4-difluorophenyl)benzamide acts as a selective antagonist of the P2X7 receptor, which is a ligand-gated ion channel that is involved in various physiological and pathological processes. The P2X7 receptor is activated by extracellular ATP, leading to the opening of the channel and influx of calcium ions. 2,3-dichloro-N-(2,4-difluorophenyl)benzamide blocks the activation of the P2X7 receptor, preventing calcium influx and downstream signaling pathways.
Biochemical and Physiological Effects:
2,3-dichloro-N-(2,4-difluorophenyl)benzamide has been found to have various biochemical and physiological effects. In animal models, 2,3-dichloro-N-(2,4-difluorophenyl)benzamide has been shown to reduce pain behavior, inflammation, and cancer cell proliferation. 2,3-dichloro-N-(2,4-difluorophenyl)benzamide has also been found to reduce cytokine release and oxidative stress in animal models. However, the exact mechanisms behind these effects are still being studied.
実験室実験の利点と制限
2,3-dichloro-N-(2,4-difluorophenyl)benzamide has several advantages for lab experiments. It is highly selective for the P2X7 receptor, which reduces the potential for off-target effects. 2,3-dichloro-N-(2,4-difluorophenyl)benzamide has also been optimized for high yield and purity in synthesis, which ensures consistency in lab experiments. However, 2,3-dichloro-N-(2,4-difluorophenyl)benzamide also has limitations for lab experiments. Its potency and efficacy may vary depending on the cell type and experimental conditions. 2,3-dichloro-N-(2,4-difluorophenyl)benzamide also has limited solubility in aqueous solutions, which can affect its bioavailability and pharmacokinetics.
将来の方向性
There are several future directions for research on 2,3-dichloro-N-(2,4-difluorophenyl)benzamide. One area of research is to further investigate its potential therapeutic effects in various diseases such as neuropathic pain, inflammation, and cancer. Another area of research is to study the underlying mechanisms behind its biochemical and physiological effects. Additionally, there is potential for the development of new derivatives of 2,3-dichloro-N-(2,4-difluorophenyl)benzamide with improved potency and pharmacokinetics. Overall, 2,3-dichloro-N-(2,4-difluorophenyl)benzamide has shown promising results in scientific research and has potential for future therapeutic applications.
合成法
The synthesis of 2,3-dichloro-N-(2,4-difluorophenyl)benzamide involves the reaction of 2,3-dichlorobenzoic acid with 2,4-difluoroaniline in the presence of thionyl chloride and triethylamine. The resulting product is then treated with benzoyl chloride to obtain the final compound. The synthesis method has been optimized to achieve high yield and purity of 2,3-dichloro-N-(2,4-difluorophenyl)benzamide.
科学的研究の応用
2,3-dichloro-N-(2,4-difluorophenyl)benzamide has shown promising results in various scientific research applications. Its selective antagonism of the P2X7 receptor has been found to have potential therapeutic effects in neuropathic pain, inflammation, and cancer. In neuropathic pain, 2,3-dichloro-N-(2,4-difluorophenyl)benzamide has been shown to reduce pain behavior in animal models. In inflammation, 2,3-dichloro-N-(2,4-difluorophenyl)benzamide has been found to reduce cytokine release and inflammation in animal models. In cancer, 2,3-dichloro-N-(2,4-difluorophenyl)benzamide has been shown to inhibit cancer cell proliferation and induce cell death in vitro and in vivo.
特性
IUPAC Name |
2,3-dichloro-N-(2,4-difluorophenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7Cl2F2NO/c14-9-3-1-2-8(12(9)15)13(19)18-11-5-4-7(16)6-10(11)17/h1-6H,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDXMFZAOMALQJO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)Cl)C(=O)NC2=C(C=C(C=C2)F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7Cl2F2NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.10 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,3-dichloro-N-(2,4-difluorophenyl)benzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-chloro-4-methoxy-N-[4-(trifluoromethoxy)phenyl]benzamide](/img/structure/B5768908.png)

![N-(4-acetylphenyl)-2-[3-(dimethylamino)benzoyl]hydrazinecarboxamide](/img/structure/B5768920.png)
![2-[(7-ethyl-1H-indol-3-yl)methylene][1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B5768931.png)
![3-(3,4-dimethoxyphenyl)-5-[(4-methoxyphenoxy)methyl]-1,2,4-oxadiazole](/img/structure/B5768938.png)
![4-[(ethylsulfonyl)(methyl)amino]-N,N-dimethylbenzamide](/img/structure/B5768947.png)

![N,N-diethyl-4-[2-(4-nitrophenyl)vinyl]aniline](/img/structure/B5768958.png)

methyl]-N'-(3-methylphenyl)thiourea](/img/structure/B5768974.png)

![2-{benzyl[4-(trifluoromethyl)benzyl]amino}ethanol](/img/structure/B5768992.png)

